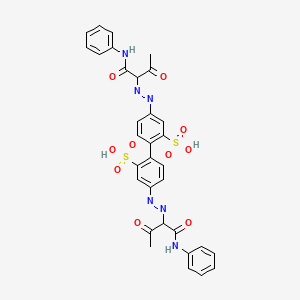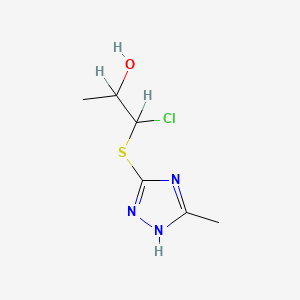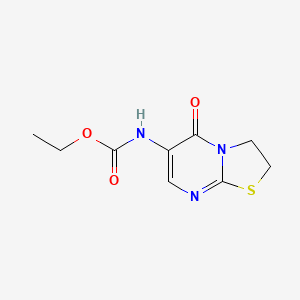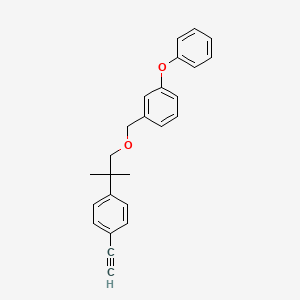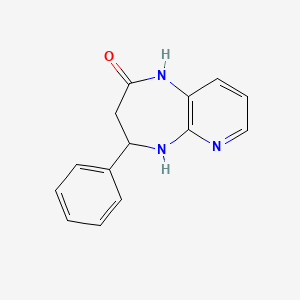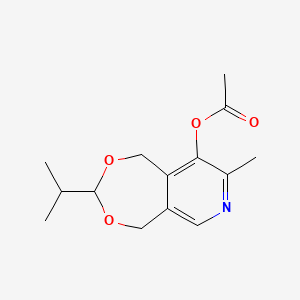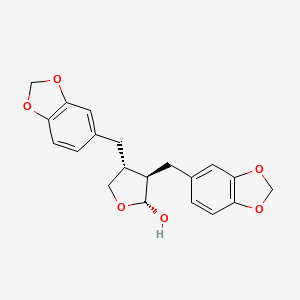
alpha-Cubebin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is one of the two forms of cubebene, the other being beta-cubebin.
Preparation Methods
Alpha-Cubebin can be synthesized through various synthetic routes. One common method involves the distillation of cubeb oil, which yields a mixture of alpha- and beta-cubebin . The reaction conditions typically include controlled temperature and pressure to ensure the selective isolation of this compound. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities .
Chemical Reactions Analysis
Alpha-Cubebin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: This compound can undergo substitution reactions, particularly with halogens, under specific conditions to form halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions vary depending on the type of reaction and the reagents used .
Scientific Research Applications
Alpha-Cubebin has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying sesquiterpene chemistry.
Biology: this compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research has shown that this compound may have therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: It is used in the fragrance and flavor industry due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of alpha-Cubebin involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating various biochemical pathways, including those involved in inflammation and oxidative stress. The compound’s molecular targets include enzymes and receptors that play a role in these pathways .
Comparison with Similar Compounds
Alpha-Cubebin is structurally similar to other sesquiterpenes, such as beta-Cubebin and alpha-Cubebenol. it is unique in its specific structural configuration and the position of its double bonds . Similar compounds include:
Beta-Cubebin: Another form of cubebene with a different double bond position.
Alpha-Cubebenol: A related sesquiterpene with similar biological activities but different structural features.
This compound’s uniqueness lies in its specific structural properties and the distinct biological activities it exhibits compared to its similar compounds .
Properties
CAS No. |
112458-74-9 |
|---|---|
Molecular Formula |
C20H20O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2R,3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol |
InChI |
InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2/t14-,15+,20+/m0/s1 |
InChI Key |
DIYWRNLYKJKHAM-BXTJHSDWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




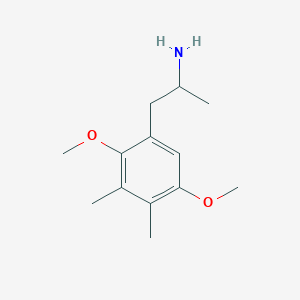
![N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride](/img/structure/B12746085.png)
